N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dinitrobenzamide
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dinitrobenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzothiophene ring, a cyano group, and two nitro groups attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dinitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene and a cyanoacetate derivative.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Amidation: The final step involves the formation of the benzamide structure through an amidation reaction between the benzothiophene derivative and 2,4-dinitrobenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dinitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with amino groups replacing nitro groups.
Substitution: Substituted derivatives with various functional groups replacing the nitro groups.
Scientific Research Applications
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the cyano and nitro groups contributes to its reactivity and ability to form strong interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-thiophen-2-yl-2-pyridinyl)thio]acetamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-4-nitro-3-isoxazolecarboxamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[5-(6-oxo-1-cyclohexa-2,4-dienylidene)-4-phenyl-1H-1,2,4-triazol-3-yl]thio]acetamide
Uniqueness
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dinitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and nitro groups in the same molecule is relatively rare and contributes to its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5S/c17-8-12-10-3-1-2-4-14(10)26-16(12)18-15(21)11-6-5-9(19(22)23)7-13(11)20(24)25/h5-7H,1-4H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPYUALIKXSSMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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